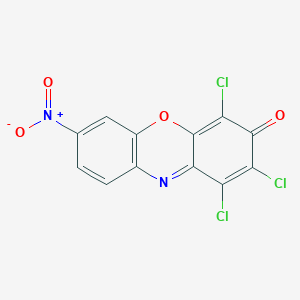

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one (TNBT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TNBT is a redox-active compound that can be used as an electron acceptor in various biochemical and physiological processes.

Mecanismo De Acción

The mechanism of action of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one involves its ability to accept electrons from other molecules. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can accept one or two electrons depending on the reaction conditions, and the resulting reduction products can be detected spectrophotometrically. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also react with ROS such as superoxide and hydrogen peroxide, producing a colored product that can be used to measure oxidative stress.

Biochemical and Physiological Effects

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of ion channels. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can inhibit mitochondrial respiration by accepting electrons from cytochrome c oxidase, a key enzyme in the electron transport chain. This results in a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can modulate ion channels such as the voltage-gated potassium channel, resulting in changes in membrane potential and cellular excitability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has several advantages for lab experiments, including its stability, solubility, and ease of use. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is a stable compound that can be stored at room temperature for extended periods without degradation. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is also soluble in a variety of solvents, making it easy to use in a wide range of assays. However, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has some limitations, including its potential toxicity and its limited specificity. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be toxic to cells at high concentrations, and its lack of specificity can make it difficult to distinguish between different redox-active compounds.

Direcciones Futuras

There are several future directions for research on 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one, including the development of more specific and sensitive assays for redox-active compounds, the investigation of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one's effects on other ion channels and receptors, and the exploration of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one's potential therapeutic applications. Additionally, the use of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one in combination with other compounds or therapies may lead to synergistic effects that enhance its effectiveness. Overall, 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one represents a promising tool for scientific research and has the potential to lead to new discoveries in a variety of fields.

Métodos De Síntesis

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2,4,6-trichlorophenol with 4-nitroresorcinol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one as a yellow solid with a melting point of 235-237°C. Other methods of synthesis include the reaction of 2,4,6-trichlorophenol with 4-nitrophenol in the presence of a base such as sodium hydroxide.

Aplicaciones Científicas De Investigación

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including the study of redox-active compounds, electron transfer reactions, and oxidative stress. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one is commonly used as an electron acceptor in assays that measure the activity of redox-active enzymes such as cytochrome c oxidase and NADH dehydrogenase. 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can also be used to measure oxidative stress in cells and tissues by reacting with reactive oxygen species (ROS) and producing a colored product that can be quantified spectrophotometrically.

Propiedades

Número CAS |

13437-03-1 |

|---|---|

Nombre del producto |

1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one |

Fórmula molecular |

C12H3Cl3N2O4 |

Peso molecular |

345.5 g/mol |

Nombre IUPAC |

1,2,4-trichloro-7-nitrophenoxazin-3-one |

InChI |

InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-2-1-4(17(19)20)3-6(5)21-12/h1-3H |

Clave InChI |

LJRBOQLUSYCVQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |

SMILES canónico |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |

Otros números CAS |

13437-03-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)